3-(methylsulfonyl)-N,N-dipropylbenzenesulfonamide
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Overview
Description
The compound “3-(methylsulfonyl)-N,N-dipropylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are widely used in medicinal chemistry due to their biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with an amine . The sulfonyl chloride can be synthesized from a parent compound through a radical reaction .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the “benzene” part of the name), a sulfonyl group (SO2), and a propyl group (a three-carbon chain) attached to the nitrogen of the sulfonamide group .Chemical Reactions Analysis
Sulfonamides, in general, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids . They can also participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, sulfonamides are typically solid at room temperature . They are generally soluble in organic solvents but have varying solubility in water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methylsulfonyl-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c1-4-9-14(10-5-2)20(17,18)13-8-6-7-12(11-13)19(3,15)16/h6-8,11H,4-5,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKPDLORELXZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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